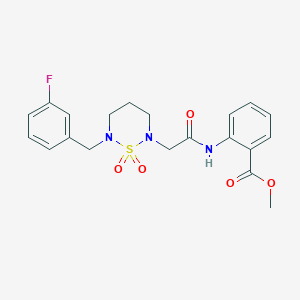
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone is a complex organic molecule that features a combination of heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydrothiophen-3-yl Intermediate: This involves the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Pyridin-3-yl Group: This step often involves a nucleophilic substitution reaction where the tetrahydrothiophen-3-yl intermediate reacts with a pyridine derivative.
Introduction of the Piperidin-1-yl Group: This is achieved through a coupling reaction, often using reagents such as trifluoromethyl iodide and a base to introduce the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-methylpiperidin-1-yl)methanone
- (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-chloropiperidin-1-yl)methanone
Uniqueness
The presence of the trifluoromethyl group in (2-((Tetrahydrothiophen-3-yl)oxy)pyridin-3-yl)(4-(trifluoromethyl)piperidin-1-yl)methanone
Eigenschaften
IUPAC Name |
[2-(thiolan-3-yloxy)pyridin-3-yl]-[4-(trifluoromethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O2S/c17-16(18,19)11-3-7-21(8-4-11)15(22)13-2-1-6-20-14(13)23-12-5-9-24-10-12/h1-2,6,11-12H,3-5,7-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYNCIMXOFRXPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C(=O)C2=C(N=CC=C2)OC3CCSC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
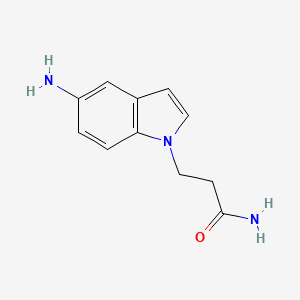
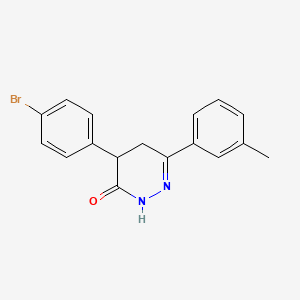
![3-cyclopropyl-4-methyl-1-[(oxolan-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2408053.png)
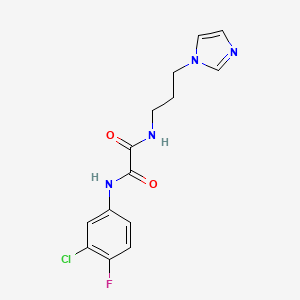
![N-(2-chlorobenzyl)-2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408055.png)
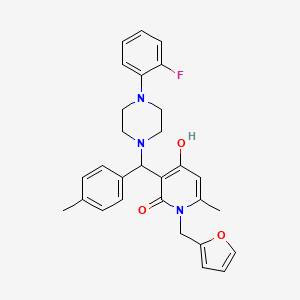
![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)
![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)
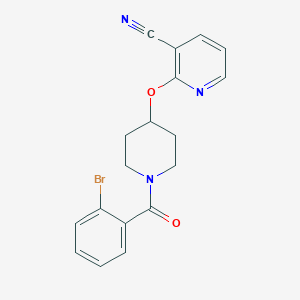
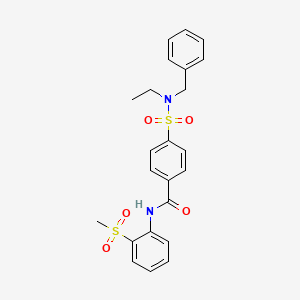
![4-{2-[1-(4-methylbenzoyl)-1H-indol-3-yl]ethyl}-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2408064.png)
![(E)-2-amino-1-((3,4-dimethoxybenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2408067.png)
